Boronic acids are known for their ability to participate in reversible covalent bonding with proteins. This property makes them valuable tools in drug discovery for developing inhibitors of enzymes and other biomolecules. (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid could be investigated for its potential to bind to specific targets of therapeutic interest ().
The piperidinone ring is a common functional group found in many biologically active molecules. (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid could be a useful building block for synthesizing new probes to study protein function or cellular processes ().
Boronic acids can form self-assembled structures due to interactions between the boronate groups. (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid could potentially be used in the development of new materials with specific properties, such as sensors or drug delivery systems ().
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine derivative. The structure can be represented as follows:
This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications.
The biological activity of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is notable due to its interaction with specific biological targets:
The synthesis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid typically involves several steps:
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid has several applications across different fields:
Studies on the interactions of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid reveal its potential as a selective inhibitor:
Several compounds share structural similarities with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Borono-3-hydroxyphenylacetic acid | Boronic acid attached to a phenolic structure | Anticancer activity |
| 3-(4-Borono)phenylpropanoic acid | Boronic acid linked to a propanoic chain | Enzyme inhibition |
| 2-(Boronophenyl)pyrazole | Boron attached to a pyrazole ring | Antimicrobial properties |
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid stands out due to its specific combination of a piperidine ring and ketone functionality, which enhances its biological activity compared to simpler boronic acids that lack these features. This unique structural arrangement allows it to engage in complex interactions within biological systems, making it a valuable compound for further research and application in drug discovery and development.
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid typically presents as a white to off-white crystalline solid under standard conditions, consistent with the general appearance characteristics observed for phenylboronic acid derivatives [1] [2] [3]. The compound exhibits the characteristic properties of boronic acids, including a planar molecular geometry around the boron center with trigonal planar coordination [2]. The molecular structure features a phenyl ring substituted at the ortho position with a methylene-linked 4-oxopiperidin-1-yl group, creating a complex three-dimensional arrangement that influences both physical and chemical properties.
The solubility characteristics of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid follow patterns typical of substituted phenylboronic acids. The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and dichloromethane, similar to other phenylboronic acid derivatives [1] [2] [3]. Water solubility is anticipated to be limited, as phenylboronic acid itself shows modest aqueous solubility of approximately 10 grams per liter at 20°C [2] [3]. The presence of the piperidinone moiety may enhance solubility in protic solvents through hydrogen bonding interactions, while the aromatic phenyl ring contributes to solubility in nonpolar organic media.
Specific melting and boiling point data for (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid are not available in the current literature [4] [5]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. Phenylboronic acid exhibits a melting point of 216-219°C [2] [3], and the additional substituent complexity in the target compound may result in altered thermal behavior. The presence of the piperidinone group and the methylene linker likely influences intermolecular interactions, potentially affecting both melting point and thermal stability.
The ultraviolet-visible absorption spectrum of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is expected to exhibit characteristic features similar to other phenylboronic acid derivatives. The compound should display absorption in the ultraviolet region around 250-260 nanometers, corresponding to aromatic π-π* transitions typical of substituted phenylboronic acids [1] [2] [3]. The presence of the piperidinone moiety may introduce additional chromophoric contributions, potentially resulting in bathochromic shifts or additional absorption bands. The absorption characteristics are influenced by the electronic properties of the substituents and the overall molecular conjugation system.
Fluorescence properties of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid are anticipated to be influenced by the boronic acid functionality and its binding behavior with diols. Similar to other boronic acid systems, the compound may exhibit fluorescence enhancement upon binding to diols and saccharides [7] [8] [9]. The emission characteristics are expected to be sensitive to the chemical environment, particularly pH and the presence of complexing agents. The piperidinone group may contribute to the overall fluorescence properties through electronic interactions with the aromatic system.
The infrared spectrum of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid should display several characteristic absorption bands. The asymmetric boron-oxygen stretching vibration is expected to appear at approximately 1340 ± 10 cm⁻¹, consistent with phenylboronic acid derivatives [10] [11] [12]. The boron-carbon stretching mode should occur at approximately 1328 cm⁻¹, typically appearing about 12 cm⁻¹ lower in frequency than the boron-oxygen stretch [10] [11]. The hydroxyl stretching vibrations of the boronic acid group are anticipated in the range of 3629-3634 cm⁻¹ [10] [11]. The piperidinone carbonyl group should exhibit a characteristic stretch around 1670 cm⁻¹ [13].
The ¹H nuclear magnetic resonance spectrum of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid should display characteristic resonances for each proton environment. Aromatic protons are expected to appear in the range of 7-8 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects [14] [15] [13]. The methylene protons linking the phenyl ring to the piperidinone group should appear around 3-4 parts per million. The piperidinone ring protons are anticipated to resonate between 2-3 parts per million, with the specific pattern depending on the ring conformation and electronic environment.
The ¹³C nuclear magnetic resonance spectrum should exhibit distinct resonances for the aromatic and aliphatic carbon environments. Aromatic carbons are expected to appear in the range of 120-140 parts per million, with the carbon directly bonded to boron appearing at a characteristic chemical shift reflecting the electronic influence of the boron atom [14] [15] [13]. Aliphatic carbons, including those in the piperidinone ring and the methylene linker, should resonate between 20-60 parts per million. The carbonyl carbon of the piperidinone group is expected to appear around 170-180 parts per million.
The ¹¹B nuclear magnetic resonance spectrum should display a characteristic signal for the trigonal boronic acid environment. The chemical shift is expected to fall within the range of 18-31 parts per million, typical for trigonal boronic acids [16] [17] [18] [19]. The exact chemical shift depends on the electronic environment created by the phenyl substituent and the overall molecular structure. The signal may exhibit quadrupolar broadening due to the interaction between the boron nucleus and the electric field gradient around the boron center.
Mass spectrometry analysis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid should reveal characteristic fragmentation patterns typical of boronic acids. The molecular ion is expected at m/z 233, corresponding to the molecular weight of the compound [20] [21] [22]. Common fragment ions include BO⁻ at m/z 27 and BO₂⁻ at m/z 43, which are characteristic of boronic acid degradation under mass spectrometric conditions [20] [21]. Additional fragmentation may occur at the methylene linker and within the piperidinone ring, providing structural information about the molecular architecture.
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid exhibits Lewis acid behavior due to the vacant p-orbital on the boron atom, which can accept electron pairs from Lewis bases [23] [24] [25] [26]. The compound can form coordination complexes with various nucleophiles, including amines, phosphines, and other electron-rich species. The Lewis acidity is influenced by the electronic properties of the phenyl substituent and the overall molecular architecture. The presence of the piperidinone group may affect the accessibility of the boron center and influence the binding affinity for different Lewis bases.
The compound exhibits characteristic boronic acid reactivity with diols and saccharides, forming reversible covalent bonds through boronate ester formation [23] [27] [28] [24]. The binding affinity follows the general trend observed for boronic acids, with fructose typically showing higher binding constants than glucose due to the greater proportion of furanose form in solution [23] [27] [28] [29]. The thermodynamic parameters of binding are influenced by the steric and electronic properties of the substituents, with the piperidinone group potentially affecting both the binding kinetics and equilibrium constants.
Upon binding to diols, the boron center undergoes a change from trigonal planar to tetrahedral geometry, accompanied by a shift in hybridization from sp² to sp³ [23] [27] [28] [24]. This structural reorganization is accompanied by characteristic changes in spectroscopic properties, including chemical shifts in nuclear magnetic resonance spectra and alterations in vibrational frequencies in infrared spectra. The binding process may also induce conformational changes in the overall molecular structure, particularly affecting the orientation of the piperidinone group relative to the phenyl ring.
The compound exhibits pH-dependent behavior characteristic of boronic acids, with a pKa typically in the range of 8-9 for phenylboronic acid derivatives [30] [31] [24] [32]. The ionization equilibrium involves the conversion between the neutral boronic acid and the anionic boronate species, with the exact pKa value influenced by the electronic effects of the substituents. The pH-dependent behavior affects both the binding affinity for diols and the overall stability of the compound in aqueous solution.
The compound is susceptible to oxidative degradation, particularly under physiological conditions where reactive oxygen species are present [33] [34] [35] [36]. The oxidation process typically involves the formation of phenol derivatives through the replacement of the boronic acid group with a hydroxyl group. The rate of oxidation is influenced by pH, temperature, and the presence of oxidizing agents. The piperidinone substituent may affect the oxidative stability through electronic and steric effects.
The boron center in (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid can undergo nucleophilic attack, leading to the formation of tetrahedral intermediates [37] [38] [39] [40]. This reactivity is fundamental to many of the compound's synthetic applications, including cross-coupling reactions and the formation of carbon-carbon bonds. The nucleophilic addition process is influenced by the electronic properties of the substituents and the steric environment around the boron center. The piperidinone group may participate in directing the stereochemical outcome of these reactions through conformational preferences and electronic effects.